6-Bromocinnolin-4-ol

Description

The exact mass of the compound 6-Bromocinnolin-4-ol is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114061. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 6-Bromocinnolin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Bromocinnolin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

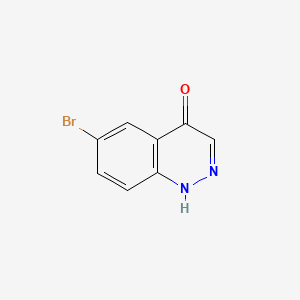

Structure

3D Structure

Properties

IUPAC Name |

6-bromo-1H-cinnolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-5-1-2-7-6(3-5)8(12)4-10-11-7/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWMHMZLZLNLBPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)C(=O)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50236514 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

876-88-0 | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000876880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 876-88-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114061 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Bromo-4-cinnolinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50236514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-BROMO-4-CINNOLINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9VXF8HBE3X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

6-Bromocinnolin-4-ol chemical properties and structure

An In-Depth Technical Guide to the Chemical Properties and Structure of 6-Bromocinnolin-4-ol

Executive Summary

6-Bromocinnolin-4-ol is a halogenated heterocyclic compound belonging to the cinnoline family, a class of molecules recognized for its versatile role in medicinal chemistry and materials science. This technical guide provides a comprehensive scientific overview of 6-Bromocinnolin-4-ol, intended for researchers, chemists, and professionals in drug development. The core focus is on its molecular structure, pronounced tautomerism, physicochemical properties, and spectroscopic signature. Furthermore, this guide details a validated synthetic pathway and explores the compound's reactivity, highlighting its utility as a pivotal intermediate for the synthesis of more complex molecules with potential therapeutic applications. The discussion is grounded in established chemical principles and supported by analogous findings in related heterocyclic systems.

Introduction to the Cinnoline Scaffold

The cinnoline ring system, a benzo[c]pyridazine, is a nitrogen-containing bicyclic heterocycle that has garnered significant interest in the field of medicinal chemistry. It is considered a "privileged scaffold" due to its presence in a variety of biologically active compounds. The arrangement of its nitrogen atoms influences the molecule's electronic distribution, hydrogen bonding capabilities, and overall stereochemistry, making it an attractive core for designing novel therapeutic agents. The introduction of substituents, such as a bromine atom at the 6-position and a hydroxyl group at the 4-position, profoundly modulates the molecule's properties, offering a handle for further chemical modification and optimization of biological activity.

Molecular Structure and Prototropic Tautomerism

A critical feature of 4-hydroxycinnolines is their existence in a tautomeric equilibrium between the enol form (6-Bromocinnolin-4-ol) and the more stable keto form (6-Bromocinnolin-4(1H)-one). Extensive spectroscopic studies on the parent cinnolin-4-ol system have demonstrated that the equilibrium overwhelmingly favors the keto tautomer in both solution and the solid state.[1][2] This preference is attributed to the formation of a stable, cyclic amide-like structure within the pyridinone ring of the keto form.

The two primary tautomeric forms are:

-

Enol Form: 6-Bromocinnolin-4-ol

-

Keto Form: 6-Bromocinnolin-4(1H)-one

This equilibrium is fundamental to understanding the compound's reactivity and spectroscopic characteristics. For the remainder of this guide, the compound will be referred to by its predominant tautomeric name, 6-Bromocinnolin-4(1H)-one, unless specifically discussing the enol form.

Caption: Tautomeric equilibrium of 6-Bromocinnolin-4-ol.

Physicochemical Properties

The physicochemical properties of 6-Bromocinnolin-4(1H)-one are summarized below. These values are critical for designing experimental conditions, including solvent selection for reactions and purification, as well as for computational modeling in drug design.

| Property | Value | Source |

| Molecular Formula | C₈H₅BrN₂O | - |

| Molecular Weight | 225.04 g/mol | - |

| Appearance | Expected to be a solid, from off-white to yellow/brown | Analogous Compounds |

| Solubility | Generally low in water; soluble in polar aprotic solvents like DMSO, DMF | [2] |

| Melting Point | High; expected to be >250 °C (decomposes) | Analogous Compounds[3][4] |

Spectroscopic Profile: Structural Elucidation

Spectroscopic analysis is indispensable for confirming the structure of 6-Bromocinnolin-4(1H)-one and unequivocally establishing the predominance of the keto tautomer.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the benzene ring, typically in the range of δ 7.5-8.5 ppm. The specific coupling patterns (doublets, doublet of doublets) would allow for the assignment of protons at positions 5, 7, and 8. A key diagnostic signal is the proton at the 3-position (H-3), which in the keto form appears as a singlet or doublet at a relatively upfield position (δ ~7.7 ppm) compared to the more downfield shift expected in a fully aromatic enol system.[2] The N-H proton of the pyridinone ring would appear as a broad singlet at a significantly downfield chemical shift (δ > 11 ppm), which is characteristic of an amide-like proton.

-

¹³C NMR: The carbon NMR spectrum provides definitive evidence for the keto tautomer. The most telling signal is the carbonyl carbon (C-4) resonance, which is expected to appear in the range of δ 160-180 ppm. This is in stark contrast to the chemical shift for a hydroxyl-bearing aromatic carbon (C-OH) in the enol form, which would resonate further upfield. Other signals would correspond to the remaining aromatic and heterocyclic carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying key functional groups.[5] The spectrum of 6-Bromocinnolin-4(1H)-one would be characterized by:

-

A strong, sharp absorption band between 1650-1680 cm⁻¹ , corresponding to the C=O stretching vibration of the cyclic amide (lactam). The absence of a broad O-H stretch in the 3200-3600 cm⁻¹ region further negates the significant presence of the enol form.

-

A moderate absorption band around 3200-3400 cm⁻¹ due to the N-H stretching vibration.

-

Multiple sharp peaks between 1450-1600 cm⁻¹ representing the C=C stretching vibrations within the aromatic and heterocyclic rings.

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The electron impact (EI) or electrospray ionization (ESI) mass spectrum would show a characteristic pair of molecular ion peaks at m/z 224 and 226, with a nearly 1:1 intensity ratio. This isotopic signature is definitive proof of the presence of a single bromine atom in the molecule.

-

Fragmentation: Common fragmentation pathways would likely involve the loss of CO (M-28) and the bromine radical (M-79/81), providing further structural information.

Synthesis and Reactivity

6-Bromocinnolin-4(1H)-one is a valuable synthetic intermediate, primarily because its structure can be readily modified.

Synthetic Pathway

A reliable method for the synthesis of 6-Bromocinnolin-4(1H)-one proceeds via a thermal cyclization reaction.[6] This approach offers good yields and is based on well-established organic chemistry principles.

Sources

Introduction: The Cinnoline Scaffold in Modern Drug Discovery

An In-depth Technical Guide to the Characterization of 6-Bromocinnolin-4-ol (CAS No. 876-88-0)

For Researchers, Scientists, and Drug Development Professionals

The cinnoline scaffold, a bicyclic aromatic heterocycle, is a significant pharmacophore in medicinal chemistry. Its derivatives have garnered attention for a wide array of pharmacological activities. While not as prevalent in nature as some other nitrogen-containing heterocycles, synthetic cinnolines are of considerable interest in the development of novel therapeutics[1]. This guide provides a detailed technical overview of 6-Bromocinnolin-4-ol (CAS No. 876-88-0), a specific derivative with potential as a versatile building block in synthetic and medicinal chemistry.

A crucial aspect of 4-hydroxycinnolines, and indeed many 4-hydroxy N-heterocycles, is the phenomenon of keto-enol tautomerism. This equilibrium between the hydroxyl (enol) form and the keto (one) form can significantly influence the compound's chemical reactivity, physical properties, and biological interactions. In polar solvents and the solid state, the keto tautomer, 6-Bromo-1H-cinnolin-4-one, is often the predominant form due to favorable intermolecular hydrogen bonding[2][3]. This guide will address both tautomeric forms in its discussion of the compound's characterization.

Physicochemical and Structural Properties

The fundamental properties of 6-Bromocinnolin-4-ol are summarized below. It is important to note that while some data is available, other properties are predicted based on the analysis of structurally similar compounds.

| Property | Value | Source |

| CAS Number | 876-88-0 | [4] |

| Molecular Formula | C₈H₅BrN₂O | [4] |

| Molecular Weight | 225.04 g/mol | [4] |

| Appearance | Likely a solid | [5] |

| Storage Conditions | Sealed in dry, 2-8°C | [4] |

| SMILES Code | OC1=C2C=C(Br)C=CC2=NN=C1 | [4] |

| Predicted Boiling Point | 374.2±44.0 °C (Predicted for isomer) | [6] |

| Predicted pKa | 1.05±0.20 (Predicted for isomer) | [6] |

Tautomeric Equilibrium

The existence of 6-Bromocinnolin-4-ol in equilibrium with its keto tautomer, 6-Bromo-1H-cinnolin-4-one, is a defining characteristic. The predominance of one form over the other is highly dependent on the environment (e.g., solvent polarity, solid vs. solution state)[3][7].

Caption: Tautomeric equilibrium of 6-Bromocinnolin-4-ol.

Proposed Synthesis Pathway

While a specific, optimized synthesis for 6-Bromocinnolin-4-ol is not extensively reported, a reliable pathway can be proposed based on established methodologies for analogous heterocyclic systems, such as the synthesis of quinolinones[8][9][10]. A plausible and robust approach involves a Borsche-type cyclization of a diazotized aminoacetophenone derivative.

Experimental Protocol: Proposed Synthesis

Step 1: Diazotization and Cyclization of 2-Amino-4-bromoacetophenone

This initial step involves the conversion of the starting aniline derivative into a diazonium salt, which then undergoes intramolecular cyclization to form the cinnolinone core.

-

Preparation of Starting Material Solution: Dissolve 2-amino-4-bromoacetophenone (1 equivalent) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C using an ice-salt bath.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 equivalents) dropwise to the stirred solution of the starting material. It is critical to maintain the temperature below 5 °C throughout the addition to ensure the stability of the diazonium salt.

-

Cyclization: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1 hour. Subsequently, allow the mixture to warm to room temperature and then heat to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

-

Isolation of Product: Upon completion, cool the reaction mixture to room temperature. The resulting precipitate, 6-Bromocinnolin-4-ol, is collected by vacuum filtration, washed with cold water, and dried under vacuum.

Caption: Proposed synthesis of 6-Bromocinnolin-4-ol.

Spectroscopic Characterization Profile (Predicted)

Direct, published spectroscopic data for 6-Bromocinnolin-4-ol is scarce. However, a predictive analysis based on its structure and data from analogous compounds can guide researchers in its characterization[11][12][13]. The presence of both tautomers in solution may lead to a more complex spectrum than anticipated for a single species.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons. In a deuterated solvent like DMSO-d₆, which can stabilize the keto form, one might observe distinct sets of peaks for both tautomers if the equilibrium is slow on the NMR timescale.

-

Aromatic Region (δ 7.5-8.5 ppm): The protons on the benzene ring will appear in this region. Due to the bromo-substitution, a characteristic splitting pattern is expected.

-

Vinyl Proton (keto form, δ ~6.0 ppm): The proton at the C3 position in the keto tautomer would likely appear as a singlet or a doublet, depending on coupling to the NH proton.

-

OH/NH Protons (variable): The hydroxyl proton of the enol form and the NH proton of the keto form will appear as broad singlets, and their chemical shifts will be highly dependent on the solvent and concentration. These peaks will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide key information about the carbon framework.

-

Carbonyl Carbon (keto form, δ ~170-180 ppm): A downfield signal characteristic of a carbonyl group would be strong evidence for the presence of the keto tautomer.

-

C4 Carbon (enol form, δ ~150-160 ppm): In the enol form, the C4 carbon, being attached to a hydroxyl group, will be significantly shielded compared to the carbonyl carbon of the keto form.

-

Aromatic Carbons (δ 110-150 ppm): The remaining aromatic carbons will resonate in this region.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for distinguishing between the two tautomers.

-

Keto Form: A strong absorption band in the region of 1650-1700 cm⁻¹ corresponding to the C=O stretching vibration would be a clear indicator of the keto tautomer. A broad absorption between 3100-3400 cm⁻¹ would correspond to the N-H stretch.

-

Enol Form: A broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching vibration would be characteristic of the enol form. The absence of a strong carbonyl peak would further support the presence of the enol tautomer.

Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) mass spectrometry should confirm the molecular weight of the compound.

-

Molecular Ion Peak (M⁺): A prominent peak at m/z corresponding to the molecular weight of 225.04 (for C₈H₅⁷⁹BrN₂O) and another at m/z 227 due to the presence of the ⁸¹Br isotope in approximately a 1:1 ratio, is expected.

Potential Applications in Drug Discovery

While specific biological activities for 6-Bromocinnolin-4-ol have not been reported, the broader class of cinnoline and quinolinone derivatives are known to possess a range of therapeutic properties. These include roles as anticancer, antibacterial, and anti-inflammatory agents[8][11][14]. The bromo-substituent on the cinnoline ring provides a reactive handle for further chemical modification through cross-coupling reactions, allowing for the generation of diverse chemical libraries for screening against various biological targets[14]. The core structure of 6-Bromocinnolin-4-ol makes it an attractive starting point for the development of inhibitors for various enzymes and receptors implicated in disease.

Safety and Handling

According to available safety data, 6-Bromocinnolin-4-ol is harmful if swallowed and causes skin and eye irritation[4]. Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be employed when handling this compound. Work should be conducted in a well-ventilated fume hood.

Conclusion

6-Bromocinnolin-4-ol is a valuable heterocyclic building block with significant potential for applications in medicinal chemistry and materials science. A thorough understanding of its synthesis, physicochemical properties, and, most importantly, its keto-enol tautomerism is essential for its effective utilization in research and development. This guide provides a comprehensive, albeit partially predictive, framework for the characterization of this compound, intended to empower researchers in their synthetic and drug discovery endeavors.

References

- ChemicalBook. (n.d.). 6-BROMO-4-HYDROXYQUINOLINE | 145369-94-4.

- Google Patents. (n.d.). CN105837503A - Preparation method for 6-bromine quinoline.

- BenchChem. (2025). An In-depth Technical Guide to the Synthesis and Characterization of 6-Bromoquinolin-4(1H)-one.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2022). Synthesis of 6-bromo-4-iodoquinoline. ResearchGate.

- Atlantis Press. (n.d.). Synthesis of 6-bromo-4-iodoquinoline.

- ChemicalBook. (n.d.). 6-Bromoquinazolin-4-ol | 32084-59-6.

- BenchChem. (2025). 6-Bromocinnolin-4-amine: A Technical Guide for Drug Discovery Professionals.

- BenchChem. (2025). Synthesis of 6-Bromocinnolin-4-amine from 6-bromocinnoline.

- ChemicalBook. (n.d.). 6-BROMO-4-CHLOROQUINOLINE synthesis.

- Ossila. (n.d.). 4-Bromo-6-fluoroquinoline | CAS Number 661463-17-8.

- PubChem. (n.d.). 4-Bromo-6-methylpyridin-3-ol.

- PubChem. (n.d.). 6-Bromo-4-hydroxyquinoline-3-carboxylic acid.

- PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol.

- BenchChem. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine.

- ResearchGate. (2015). When I synthesise ester derivatives from pyridin-4-ol why do they turn to keto-enol tautomerism, do both hydroxy and NH parts react wth acid?.

- TÜBİTAK Academic Journals. (2025). Synthesis, biological evaluation, and theoretical studies of 2-amino-3-cyano-4-(L-phenylalaninyl)quinolines: anticancer potential and EGFR inhibition.

- Chemistry Stack Exchange. (2019). Stability of 4-pyridone vs 4-pyridinol.

- ResearchGate. (2025). Tautomerism of 4-Hydroxy-4(1H) quinolon.

- BenchChem. (2025). In-depth Technical Guide: 6-Bromocinnolin-4-amine (CAS number 1823314-40-4).

- National Institutes of Health. (n.d.). Drug Discovery Targeting Bromodomain-Containing Protein 4.

- National Institutes of Health. (n.d.). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- BLD Pharm. (n.d.). 876-88-0|6-Bromocinnolin-4-ol.

- University of Wisconsin-Madison. (n.d.). CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.

- National Institutes of Health. (2017). Spectral Information in PubChem.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. 876-88-0|6-Bromocinnolin-4-ol|BLD Pharm [bldpharm.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 6-Bromoquinazolin-4-ol | 32084-59-6 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. atlantis-press.com [atlantis-press.com]

- 11. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. Spectral Information - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. ossila.com [ossila.com]

Introduction: The Significance of the Cinnoline Scaffold

An In-depth Technical Guide to the Synthesis and Tautomeric Nature of 6-bromocinnolin-4(1H)-one

The cinnoline nucleus, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry.[1][2] Cinnoline derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anxiolytic properties.[3][4][5] This diverse bioactivity has established the cinnoline framework as a critical starting point for the development of novel therapeutic agents.

Within this important class of compounds, 6-bromocinnolin-4(1H)-one serves as a pivotal synthetic intermediate.[6] The presence of the bromine atom at the 6-position provides a versatile handle for further functionalization through various cross-coupling reactions, allowing for the construction of complex molecular architectures and the exploration of structure-activity relationships in drug discovery programs.

A key chemical feature of 4-hydroxycinnolines is their existence in a tautomeric equilibrium with their corresponding 4(1H)-cinnolinone form. Spectroscopic studies have conclusively shown that the equilibrium strongly favors the keto (amide) tautomer, 6-bromocinnolin-4(1H)-one, over the enol (hydroxy) form, 6-bromo-4-hydroxycinnoline.[7][8] This guide provides a detailed examination of a robust synthetic pathway to 6-bromocinnolin-4(1H)-one, delves into the mechanistic underpinnings of the synthesis, and explores the dynamics of its tautomerism.

Strategic Approach to Synthesis

The synthesis of the 6-bromocinnolin-4(1H)-one core is efficiently achieved through a two-step process commencing with a commercially available starting material, 4-bromoaniline. The strategy involves an initial Michael addition reaction followed by a high-temperature intramolecular cyclization. This approach is favored for its reliability and scalability.

The overall synthetic workflow can be visualized as follows:

Sources

- 1. ijper.org [ijper.org]

- 2. pnrjournal.com [pnrjournal.com]

- 3. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. zenodo.org [zenodo.org]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. holzer-group.at [holzer-group.at]

A Senior Application Scientist's Guide to the Physicochemical Characterization of 6-Bromocinnolin-4-ol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities. 6-Bromocinnolin-4-ol is a specific derivative of this class, holding potential for further functionalization in drug discovery programs. However, a comprehensive understanding of its physicochemical properties—which fundamentally govern its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile—is paramount before its advancement. This technical guide presents a holistic framework for the synthesis, purification, and in-depth physicochemical characterization of 6-Bromocinnolin-4-ol. As publicly available experimental data for this specific molecule is limited, this document provides both a predictive analysis based on its chemical structure and detailed, field-proven experimental protocols for its empirical determination. The methodologies outlined herein are designed to be self-validating, ensuring that researchers can generate reliable, high-quality data crucial for informed decision-making in the drug development pipeline.

Introduction: The Rationale for Characterization

In modern drug discovery, the "fail fast, fail cheap" paradigm underscores the need for early and accurate characterization of lead candidates. Physicochemical properties are not mere data points; they are the molecular attributes that dictate the journey of a drug from administration to its biological target.[1][2] Properties such as solubility, ionization state (pKa), and lipophilicity (LogP/LogD) directly influence bioavailability, formulation strategies, and potential off-target effects.[3]

The subject of this guide, 6-Bromocinnolin-4-ol, belongs to the cinnoline family, a class of nitrogen-containing heterocycles known for a wide spectrum of biological activities.[4] The presence of a bromine atom at the 6-position offers a strategic handle for synthetic elaboration (e.g., through cross-coupling reactions), while the 4-hydroxyl group significantly influences the molecule's electronic and solubility characteristics. A thorough characterization is therefore the foundational step in unlocking its therapeutic potential.

This guide provides the essential theoretical background and practical, step-by-step protocols to empower researchers to fully profile this and similar novel chemical entities.

Synthesis and Structural Elucidation

Before any property can be measured, the compound must be synthesized in sufficient purity and its structure unequivocally confirmed.

Proposed Synthetic Pathway

A plausible and established route to the cinnolin-4-one core is the cyclization of relevant arylhydrazone precursors.[4] A modified Richter cinnoline synthesis, starting from 2-amino-5-bromoacetophenone, provides a targeted approach.

Causality Behind the Choice: This synthetic route is chosen for its reliability in forming the cinnoline core. The intramolecular cyclization of a diazonium salt is a classic and well-documented method for creating this specific bicyclic system.[5] Controlling the temperature during diazotization is critical to prevent premature decomposition of the unstable diazonium intermediate.

Structural Verification: A Multi-Technique Approach

Purity and structural identity are non-negotiable. A combination of mass spectrometry, NMR, and IR spectroscopy provides a self-validating system.

-

Mass Spectrometry (MS): Used to confirm the molecular weight. For 6-Bromocinnolin-4-ol (C₈H₅BrN₂O), the expected monoisotopic mass is ~223.96 Da. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition to within 5 ppm, which provides definitive evidence of the molecular formula. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two major peaks (M and M+2) of nearly equal intensity, a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Will confirm the number and connectivity of protons. The aromatic region should display a specific splitting pattern corresponding to the three protons on the benzene ring. The position of the proton on the pyridazinone ring will also be diagnostic. The absence of impurities is confirmed by a clean baseline and correct integration values.

-

¹³C NMR: Will confirm the number of unique carbon environments. The carbonyl/enol carbon at the C4 position will have a characteristic downfield shift.

-

-

Infrared (IR) Spectroscopy: Provides information on functional groups. Key expected absorbances include a broad peak around 3000-3400 cm⁻¹ (O-H stretch of the hydroxyl group and N-H of the tautomeric amide), and a strong peak around 1650-1680 cm⁻¹ (C=O stretch of the amide tautomer).

Core Physicochemical Properties: Protocols and Insights

The following section details the core properties and provides robust protocols for their determination. All quantitative data should be summarized for clarity.

Fundamental Properties & Tautomerism

Like many hydroxy-substituted nitrogen heterocycles, 6-Bromocinnolin-4-ol is expected to exist in a tautomeric equilibrium with its corresponding keto form, 6-Bromo-1H-cinnolin-4-one. The keto form is often the more stable tautomer in many quinolinones and cinnolinones.[6] Understanding this equilibrium is vital as the two forms have different hydrogen bonding capabilities and polarities, which affects solubility and crystal packing.

T1 [label=<

6-Bromocinnolin-4-ol (Enol form)

6-Bromocinnolin-4-ol (Enol form)

];

T2 [label=<

6-Bromo-1H-cinnolin-4-one (Keto form)

6-Bromo-1H-cinnolin-4-one (Keto form)

];

T1 -> T2; } enddot Caption: Tautomeric equilibrium of 6-Bromocinnolin-4-ol.

Data Summary Table

The following table should be populated with experimentally determined values. For context, predicted values or data from close structural analogs can be included with clear notation.

| Property | Predicted/Calculated Value | Experimental Value | Method |

| Molecular Formula | C₈H₅BrN₂O | - | - |

| Molecular Weight | 225.05 g/mol | To be confirmed | Mass Spectrometry |

| Melting Point | >250 °C (estimated) | To be determined | Capillary Melting Point |

| Aqueous Solubility | Low (estimated) | To be determined | Shake-Flask Method |

| pKa | ~7-8 (estimated) | To be determined | Potentiometric Titration |

| LogP | ~1.5-2.5 (estimated) | To be determined | Shake-Flask Method |

Experimental Workflows

Thermodynamic Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is the "gold standard" for determining thermodynamic (or equilibrium) solubility.[7] It measures the concentration of a saturated solution in equilibrium with an excess of solid, which is the most relevant value for predicting in-vivo dissolution under steady-state conditions.

Protocol:

-

Preparation: Add an excess amount of solid 6-Bromocinnolin-4-ol (enough to be visible after equilibration) to several vials containing a precise volume (e.g., 1-2 mL) of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

-

Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C). Agitate for a minimum of 24 hours.[8]

-

Scientist's Insight: To confirm equilibrium has been reached, samples should be taken at multiple time points (e.g., 24h, 48h, 72h). Equilibrium is confirmed when the measured concentration does not change between subsequent time points.[7]

-

-

Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant. It is critical to avoid aspirating any solid particles. Centrifugation or filtration through a low-binding filter (e.g., PVDF) is required to ensure a particle-free solution.[9]

-

Quantification: Dilute the clear supernatant into a suitable mobile phase and quantify the concentration of the dissolved compound using a validated analytical method, typically HPLC-UV or LC-MS.

-

Calibration: Create a calibration curve using known concentrations of the compound to ensure accurate quantification.

-

Reporting: Report the solubility in units of µg/mL or µM.

Acidity Constant (pKa) Determination (Potentiometric Titration)

Rationale: The pKa value defines the pH at which a molecule is 50% ionized. This is arguably one of the most critical physicochemical parameters, as it dictates solubility, permeability, and receptor binding, all of which are pH-dependent processes in the body. Potentiometric titration is a highly accurate and reliable method for its determination.[10][11]

Protocol:

-

Sample Preparation: Accurately weigh a sample of 6-Bromocinnolin-4-ol and dissolve it in a suitable co-solvent (e.g., methanol, DMSO) if necessary, then dilute with water to a known concentration (typically 1-10 mM).[12][13] An electrolyte (e.g., 0.15 M KCl) is added to maintain constant ionic strength.[12]

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature (e.g., 25°C). Use a calibrated pH electrode to monitor the solution pH.

-

Titration: Titrate the solution by adding small, precise aliquots of a standardized titrant (e.g., 0.1 M HCl or 0.1 M NaOH). Record the pH value after each addition, allowing the reading to stabilize.[13]

-

Scientist's Insight: Data collection should be more frequent near the equivalence point where the pH changes most rapidly. An initial rapid titration can help locate this region before performing a slower, more precise titration.[14]

-

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve (ΔpH/ΔV vs. V) identifies the equivalence point.

-

Validation: The system should be validated using compounds with known pKa values before and after the experimental run to ensure the accuracy of the electrode and titrant.

Lipophilicity (LogP) Determination (Shake-Flask Method)

Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of membrane permeability and ADMET properties. The partition coefficient (LogP) between n-octanol and water is the industry-standard measure.[15][16] The shake-flask method, while labor-intensive, remains the most reliable technique.[17][18][19]

Protocol:

-

Solvent Saturation: Pre-saturate the n-octanol with water and the water (or pH 7.4 buffer for LogD) with n-octanol by shaking them together for 24 hours and then separating the phases. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of 6-Bromocinnolin-4-ol in the aqueous phase. Add an equal volume of the pre-saturated n-octanol.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to partition between the two phases, then allow the layers to fully separate. Centrifugation is recommended to ensure a clean separation.

-

Quantification: Carefully sample both the aqueous and the n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: Calculate LogP using the formula: LogP = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous Phase] )

Integrated Characterization Workflow

The process of characterizing a novel compound is a logical, multi-step workflow designed to build a comprehensive data package.

// Define nodes A [label="Synthesis & Purification", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Structural Elucidation\n(NMR, MS, IR)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Purity Assessment\n(HPLC, >95%)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Solubility Assay\n(Shake-Flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="pKa Determination\n(Potentiometry)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="LogP/LogD Assay\n(Shake-Flask)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="Data Consolidation\n& Profile Generation", fillcolor="#5F6368", fontcolor="#FFFFFF"]; H [label="Informed Decision for\nDrug Development", fillcolor="#202124", fontcolor="#FFFFFF"];

// Define edges A -> B [label="Confirm Structure"]; B -> C [label="Confirm Purity"]; C -> {D, E, F} [label="Characterize Properties"]; {D, E, F} -> G; G -> H; } enddot Caption: Comprehensive workflow for physicochemical characterization.

Conclusion

The systematic physicochemical characterization of novel drug candidates like 6-Bromocinnolin-4-ol is a cornerstone of successful drug development. It transforms a molecule from a mere chemical structure into a developable asset with a predictable biopharmaceutical profile. By employing the robust, self-validating protocols detailed in this guide, researchers can generate the high-quality data necessary to assess a compound's potential, identify liabilities early, and make data-driven decisions that accelerate the path to clinical investigation. The insights gained from this foundational work are indispensable for guiding formulation, predicting in-vivo behavior, and ultimately, de-risking the entire development process.

References

-

Richter, V. von. (1883). Ueber Cinnolinderivate. Berichte der deutschen chemischen Gesellschaft, 16(1), 677-683. Available at: [Link]

-

protocols.io. (2024). LogP / LogD shake-flask method. Available at: [Link]

-

Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Available at: [Link]

-

Pace Analytical. (n.d.). Physicochemical Characterization. Available at: [Link]

-

U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available at: [Link]

-

MDPI. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

RedShiftBio. (2021). Physicochemical Characterization of Antibody Drug Conjugates. YouTube. Available at: [Link]

-

Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. Available at: [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

-

DergiPark. (2024). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. Available at: [Link]

-

ACS Publications. (1999). Interlaboratory Study of Log P Determination by Shake-Flask and Potentiometric Methods. Available at: [Link]

-

Pion, Inc. (n.d.). Physicochemical Characterization. Available at: [Link]

-

PubChem. (n.d.). 6-Bromo-2-methylquinolin-4-ol. Available at: [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

-

ResearchGate. (2008). (PDF) Methods for the synthesis of cinnolines (Review). Available at: [Link]

-

ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Available at: [Link]

-

ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available at: [Link]

-

East Stroudsburg University. (2008). Potentiometric Titration of an Unknown Weak Monoprotic Acid. Available at: [Link]

-

PubMed. (2023). Quinolin-4-ones: Methods of Synthesis and Application in Medicine. Available at: [Link]

-

Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Available at: [Link]

-

Cambridge MedChem Consulting. (n.d.). LogP/D. Available at: [Link]

-

Langhua Pharma. (n.d.). Physicochemical and Biopharmaceutical Characterization of Medicinal Compounds/Drug Substances. Available at: [Link]

-

National Institutes of Health. (2013). Development of Methods for the Determination of pKa Values. Available at: [Link]

-

Dissolution Technologies. (2013). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

Sources

- 1. Physicochemical Characterization | Pion, Inc. [pion-inc.com]

- 2. langhuapharma.com [langhuapharma.com]

- 3. pacelabs.com [pacelabs.com]

- 4. researchgate.net [researchgate.net]

- 5. Cinnoline - Wikipedia [en.wikipedia.org]

- 6. Quinolin-4-ones: Methods of Synthesis and Application in Medicine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. bioassaysys.com [bioassaysys.com]

- 9. enamine.net [enamine.net]

- 10. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. creative-bioarray.com [creative-bioarray.com]

- 13. dergipark.org.tr [dergipark.org.tr]

- 14. asdlib.org [asdlib.org]

- 15. LogP / LogD shake-flask method [protocols.io]

- 16. encyclopedia.pub [encyclopedia.pub]

- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. acdlabs.com [acdlabs.com]

- 19. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

The Synthetic Landscape of 6-Bromocinnolin-4-ol: A Technical Guide for Chemical Researchers

Abstract

Cinnoline, a bicyclic aromatic heterocycle containing two adjacent nitrogen atoms, represents a privileged scaffold in medicinal chemistry. Its derivatives have shown a wide array of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties. This technical guide provides an in-depth exploration of 6-Bromocinnolin-4-ol, a specific derivative with potential for further functionalization in drug discovery programs. We will delve into the historical context of cinnoline synthesis, survey established synthetic routes, and propose a detailed, practical methodology for the preparation of 6-Bromocinnolin-4-ol. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development, offering both a literature review and actionable experimental insights.

Introduction: The Cinnoline Scaffold in Drug Discovery

The cinnoline core, systematically named 1,2-diazanaphthalene, is a nitrogen-containing heterocyclic system that has garnered significant interest in chemical and pharmaceutical research.[1][2][3] First synthesized by V. Richter in 1883, this scaffold is an isostere of other important bicyclic systems like quinoline and isoquinoline.[2][3] While no naturally occurring cinnoline derivatives have been identified, the synthetic library of these compounds is vast and continues to expand.[2] The inherent biological activities of the cinnoline nucleus, coupled with the potential for substitution at various positions, make it a versatile template for the design of novel therapeutic agents.[1][3][4] Cinnoline derivatives have been reported to exhibit a broad spectrum of pharmacological effects, including but not limited to, antimicrobial, anti-inflammatory, and antitumor activities.[1][3][4]

The subject of this guide, 6-Bromocinnolin-4-ol, is a derivative that incorporates two key features: a bromine atom at the 6-position and a hydroxyl group at the 4-position. The bromine atom serves as a valuable synthetic handle for further molecular elaboration through cross-coupling reactions, while the 4-hydroxycinnoline tautomer, which exists in equilibrium with cinnolin-4(1H)-one, is a common structural motif in biologically active cinnolines.

Foundational Synthetic Strategies for the Cinnoline Core

The construction of the cinnoline ring system can be broadly categorized into several classical methods, each with its own advantages and limitations. Understanding these foundational syntheses is crucial for devising a route to 6-Bromocinnolin-4-ol.

The Richter Cinnoline Synthesis

The historical synthesis of the cinnoline ring was achieved by Richter through the diazotization of o-aminoarylpropiolic acids.[2][5][6] This reaction proceeds via an intramolecular cyclization of the diazonium salt.[5][6] While historically significant, this method is often limited by the availability of the substituted propiolic acid precursors.

The Widman-Stoermer Synthesis

A more versatile approach is the Widman-Stoermer synthesis, which involves the ring-closing reaction of an α-vinylaniline with hydrochloric acid and sodium nitrite.[5] This method is particularly useful for preparing cinnolines with substituents at the 4-position.

The Borsche-Koelsch Cinnoline Synthesis

The Borsche-Koelsch synthesis is a widely used method for the preparation of 4-hydroxycinnolines.[2][7] This reaction involves the diazotization of an o-aminoaryl ketone, followed by intramolecular cyclization of the resulting diazonium salt.[2][7] The choice of starting material directly dictates the substitution pattern on the benzene ring of the cinnoline product.

The Neber-Bössel Synthesis

For the synthesis of 3-hydroxycinnolines, the Neber-Bössel method is a classical approach.[2] It involves the diazotization of (2-aminophenyl)hydroxyacetates and subsequent reduction of the diazonium salt to a hydrazine, which then undergoes cyclization.[8]

Proposed Synthesis of 6-Bromocinnolin-4-ol

Given the desired substitution pattern of 6-Bromocinnolin-4-ol, the Borsche-Koelsch synthesis presents a logical and efficient synthetic strategy. This approach leverages readily available starting materials and is well-documented for the synthesis of 4-hydroxycinnolines.[2]

The proposed synthetic pathway commences with a commercially available substituted acetophenone, which is then subjected to diazotization and subsequent intramolecular cyclization.

Figure 1: Proposed Borsche-Koelsch synthesis of 6-Bromocinnolin-4-ol.

Detailed Experimental Protocol

Materials:

-

2-Amino-5-bromoacetophenone

-

Sodium Nitrite (NaNO₂)

-

Concentrated Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Preparation of the Diazonium Salt Solution:

-

In a three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, dissolve 2-amino-5-bromoacetophenone in a suitable volume of concentrated hydrochloric acid and deionized water.

-

Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

-

Prepare a solution of sodium nitrite in deionized water and cool it to 0-5 °C.

-

Add the cold sodium nitrite solution dropwise to the stirred solution of the acetophenone, maintaining the temperature below 5 °C. The addition should be slow to control the exothermic reaction.

-

After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization.

-

-

Intramolecular Cyclization:

-

Slowly warm the reaction mixture to room temperature and then gently heat to a temperature sufficient to induce cyclization (typically in the range of 50-80 °C, this may require optimization).

-

The progress of the cyclization can be monitored by thin-layer chromatography (TLC).

-

Upon completion of the reaction, a precipitate of 6-Bromocinnolin-4-ol should form.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with cold deionized water to remove any inorganic salts.

-

Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetic acid) to yield pure 6-Bromocinnolin-4-ol.

-

Self-Validation: The identity and purity of the synthesized 6-Bromocinnolin-4-ol should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the positions of the substituents.

-

Mass Spectrometry: To determine the molecular weight and confirm the elemental composition.

-

Melting Point Analysis: To assess the purity of the compound.

Physicochemical Properties and Spectroscopic Data (Hypothetical)

| Property | Predicted Value/Characteristic |

| Molecular Formula | C₈H₅BrN₂O |

| Molecular Weight | 225.04 g/mol |

| Appearance | Likely a solid, ranging from off-white to pale yellow |

| Melting Point | Expected to be relatively high, potentially >250 °C |

| Solubility | Likely sparingly soluble in water, more soluble in polar organic solvents like DMSO and DMF |

Potential Applications and Future Directions

The 6-bromo substituent on the cinnoline ring is a key feature that opens up a wide range of possibilities for further chemical modifications. This position is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions would allow for the introduction of a diverse array of substituents, enabling the generation of a library of novel 6-substituted cinnolin-4-ol derivatives for biological screening.

Figure 2: Potential for diversification of the 6-Bromocinnolin-4-ol scaffold.

Given the known pharmacological activities of the cinnoline scaffold, these new derivatives could be screened for a variety of biological targets, including but not limited to:

-

Kinase Inhibition: Many heterocyclic compounds are known to be kinase inhibitors, a key target in oncology.

-

Antimicrobial Activity: The cinnoline nucleus has been associated with antibacterial and antifungal properties.[2][4]

-

Anti-inflammatory Effects: Cinnoline derivatives have also been investigated for their anti-inflammatory potential.[3]

Conclusion

While 6-Bromocinnolin-4-ol may not be a widely studied compound, its synthesis is readily achievable through established methodologies such as the Borsche-Koelsch synthesis. Its true value lies in its potential as a versatile intermediate for the synthesis of more complex and potentially bioactive molecules. The presence of the bromine atom provides a gateway for extensive chemical exploration, making 6-Bromocinnolin-4-ol a valuable building block for medicinal chemists and drug discovery professionals. This guide provides a solid foundation for the synthesis and further derivatization of this promising scaffold.

References

-

Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (n.d.). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Retrieved from [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Retrieved from [Link]

-

Borsche Cinnoline synthesis. (2026, January 9). YouTube. Retrieved from [Link]

-

A concise review on cinnoline and its biological activities. (n.d.). Academia.edu. Retrieved from [Link]

-

A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved from [Link]

-

Synthesis of 6-bromoquinolin-4-ol derivatives (3a–3h). (n.d.). ResearchGate. Retrieved from [Link]

- Brown, D. J. (2005). Primary Syntheses of Cinnolines. In The Chemistry of Heterocyclic Compounds, Volume 64: Cinnolines and Phthalazines: Supplement II (pp. 1-135). John Wiley & Sons, Inc.

- Wang, W., Guo, Y., Wang, L., OuYang, Y., Wang, Q., & Zhu, W. (2015). Synthesis of 6-bromo-4-iodoquinoline. In Proceedings of the 2015 International Conference on Materials, Mechanical and Control Engineering (ICMMCE 2015).

-

Synthesis of 6-Bromoquinoline. (n.d.). Scribd. Retrieved from [Link]

- Al-Harrasi, A., Ali, L., Hussain, J., Rehman, N. U., Mehjabeen, & Ahmed, M. (2021). Chemical Composition, Antibacterial Activity, and Antibiotic Potentiation of Boswellia sacra Flueck. Oleoresin Extracts from the Dhofar Region of Oman. Molecules, 26(11), 3144.

-

A Comprehensive Review On Cinnoline Derivatives. (n.d.). Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Recent Developments in the Synthesis of Cinnoline Derivatives. (n.d.). Bentham Science. Retrieved from [Link]

-

Cinnoline. (n.d.). Wikipedia. Retrieved from [Link]

- Balova, I. A., & Moshkin, V. S. (2008). Methods for the synthesis of cinnolines (Review). Chemistry of Heterocyclic Compounds, 44(5), 501-522.

-

von Richter (Cinnoline) Synthesis. (n.d.). Merck Index. Retrieved from [Link]

Sources

- 1. ijper.org [ijper.org]

- 2. innovativejournal.in [innovativejournal.in]

- 3. pnrjournal.com [pnrjournal.com]

- 4. (PDF) A concise review on cinnoline and its biological activities [academia.edu]

- 5. Cinnoline - Wikipedia [en.wikipedia.org]

- 6. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

Technical Investigation: Reactivity & Functionalization of 6-Bromocinnolin-4-ol

[1]

Executive Summary

The 6-bromocinnolin-4-ol scaffold represents a critical "privileged structure" in modern medicinal chemistry, particularly in the development of Type I and II kinase inhibitors. Its bioisosteric relationship with quinolines and isoquinolines allows for improved solubility profiles and unique hydrogen-bonding vectors within ATP-binding pockets.

This technical guide provides a rigorous investigation into the synthesis, structural dynamics, and divergent reactivity of 6-bromocinnolin-4-ol. Unlike generic heterocyclic guides, this document focuses on the specific electronic consequences of the 6-bromo substituent and how it dictates the order of operations for orthogonal functionalization at the C-4 and C-6 positions.

Structural Dynamics: Tautomerism & Electronic State

Understanding the reactivity of 6-bromocinnolin-4-ol requires acknowledging that it exists in a tautomeric equilibrium between the hydroxy (enol) and oxo (keto) forms.

While often drawn as the enol (A) in chemical catalogs, crystallographic and spectroscopic data confirm that the cinnolin-4(1H)-one (B) tautomer predominates in the solid state and in polar solvents (DMSO, MeOH). This preference is driven by the aromaticity of the pyridone-like ring and intermolecular hydrogen bonding.

Implications for Reactivity[2][3][4][5][6]

-

Nucleophilicity: The N-1 and N-2 nitrogen atoms are chemically distinct. The N-1 protonation in the oxo form reduces its nucleophilicity, often necessitating base-mediated deprotonation for alkylation.

-

Electrophilicity: The C-4 carbonyl carbon is less electrophilic than a standard ketone due to resonance donation from N-1, requiring activation (e.g., via POCl₃) for nucleophilic displacement.

Visualization: Tautomeric Equilibrium

Synthesis Protocol: The Widman-Stoermer Cyclization

Direct synthesis of 6-bromocinnolin-4-ol is most reliably achieved via the Widman-Stoermer synthesis . This route utilizes the diazotization of an ortho-aminoacetophenone followed by intramolecular cyclization.

Reaction Scheme

Precursor: 2-Amino-5-bromoacetophenone (Note: The bromine is para to the amine to end up at position 6 in the cinnoline).

Detailed Protocol

-

Diazotization: Dissolve 2-amino-5-bromoacetophenone (1.0 equiv) in concentrated HCl (excess) and water. Cool to 0–5°C.

-

Addition: Dropwise addition of NaNO₂ (1.1 equiv) in water, maintaining internal temperature <5°C. Stir for 30 minutes.

-

Cyclization: The diazonium salt solution is typically heated (60–80°C) or treated with a base to induce cyclization onto the acetyl methyl group.

-

Isolation: The product precipitates upon cooling. Filtration and washing with cold water yields the crude 6-bromocinnolin-4-ol.

Critical Control Point: The temperature during diazotization must be strictly controlled to prevent decomposition of the diazonium salt before cyclization can occur.

C-4 Activation: Chlorination with POCl₃

The 4-OH group is a poor leaving group. To enable Nucleophilic Aromatic Substitution (

Experimental Protocol: Deoxychlorination

-

Reagents: 6-Bromocinnolin-4-ol (1.0 equiv), POCl₃ (5.0 equiv), N,N-Dimethylaniline (1.0 equiv, catalyst).

-

Procedure:

-

Charge 6-bromocinnolin-4-ol into a dry round-bottom flask under Argon.

-

Add POCl₃ carefully (exothermic).

-

Add N,N-dimethylaniline.

-

Reflux (approx. 105°C) for 2–4 hours. Monitor by TLC (eluent: 30% EtOAc/Hexanes). The starting material spot (baseline/polar) should disappear, replaced by a non-polar spot (4-Cl product).

-

Quench (Safety Critical): Remove excess POCl₃ via rotary evaporation.[1] Pour the residue slowly onto crushed ice/NaHCO₃ saturated solution. Do not add water directly to the reaction flask.

-

Extract with DCM, dry over MgSO₄, and concentrate.

-

Why this works: The N,N-dimethylaniline acts as a base to sponge up HCl and accelerates the formation of the dichlorophosphoryl intermediate, which is the active leaving group.

Orthogonal Functionalization Workflow

The 4-chloro-6-bromocinnoline intermediate presents two electrophilic sites with distinct reactivity profiles:

-

C-4 Position: Highly reactive toward

(amines, alkoxides, thiols). -

C-6 Position: Reactive toward Palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig).

Strategic Order of Operations: Generally, C-4 functionalization should precede C-6 coupling . The C-4 chloride is labile; subjecting the 4-Cl-6-Br species to Pd-coupling conditions (heat, base) can lead to hydrolysis of the C-4 Cl back to the OH or non-selective coupling.

Visualization: Divergent Synthesis Pathway

Protocol: C-6 Suzuki-Miyaura Coupling

After installing the desired nucleophile at C-4 (e.g., morpholine), the C-6 bromine remains intact for cross-coupling.

-

Reagents: 4-Substituted-6-bromocinnoline (1 equiv), Aryl Boronic Acid (1.2 equiv), Pd(dppf)Cl₂ (0.05 equiv), K₂CO₃ (2.0 equiv).

-

Solvent: Dioxane:Water (4:1).

-

Conditions: Degas solvents with Argon. Heat to 90°C for 4–12 hours.

-

Purification: Silica gel chromatography.

Regioselective Alkylation (N1 vs N2 vs O)

If the goal is to retain the "one" motif rather than displace it, alkylation is required.

-

N-Alkylation (Thermodynamic): Treatment with alkyl halides and bases like K₂CO₃ or Cs₂CO₃ in DMF typically favors N-1 alkylation due to the stability of the resulting conjugated system.

-

O-Alkylation (Kinetic/Silver): To trap the kinetic enol ether, use Ag₂CO₃ and alkyl iodide in non-polar solvents (benzene/toluene).

Data Summary: Alkylation Trends

| Condition | Reagent | Major Product | Mechanism |

| Standard Base | MeI, K₂CO₃, DMF | N-1 Methyl | Thermodynamic control; lone pair availability. |

| Silver Salt | MeI, Ag₂CO₃, Toluene | O-Methyl | Hard/Soft Acid-Base (Ag coordinates to Br/N, directing O-attack). |

| Mitsunobu | ROH, DIAD, PPh₃ | O-Alkyl | Reaction occurs exclusively on the OH tautomer. |

References

-

BenchChem Technical Support Team. (2025). An In-depth Technical Guide to a Proposed Synthesis Pathway for 6-Bromocinnolin-4-amine. BenchChem. Link

-

Wang, W., et al. (2015). Synthesis of 6-bromo-4-iodoquinoline. Atlantis Press. Link

-

Jo, W., et al. (2026).[2] Direct alkylation of quinolines with organolithium-activated 1,1-diborylalkanes. Organic Chemistry Frontiers (RSC). Link

-

Zhang, D., et al. (2025).[3] Condition-Controlled Regio- and Chemoselective Allylic Alkylation of 2-Substituted Quinolin-4-ones. Journal of Organic Chemistry. Link

-

NROChemistry. (2021). Suzuki Coupling: Mechanism & Examples. Link

-

Chemistry Steps. (2015). POCl3 for Dehydration and Chlorination of Alcohols. Link

The 6-Bromocinnoline Scaffold: A Technical Guide for Drug Discovery Professionals

Foreword: Unlocking the Potential of a Privileged Scaffold

In the landscape of medicinal chemistry, the identification of versatile scaffolds that can be readily functionalized to interact with a multitude of biological targets is a paramount objective. The cinnoline core, a bicyclic heteroaromatic system composed of a benzene ring fused to a pyridazine ring, represents one such privileged structure.[1][2] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] This guide focuses on a particularly intriguing, yet underexplored, derivative: the 6-bromocinnoline scaffold. The introduction of a bromine atom at the 6-position offers a unique modulation of the electronic and steric properties of the cinnoline core, potentially enhancing its therapeutic efficacy and providing a handle for further synthetic diversification. This document serves as an in-depth technical resource for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, physicochemical properties, and potential biological applications of the 6-bromocinnoline scaffold, grounded in established scientific principles and methodologies.

The Strategic Importance of the 6-Bromo Substituent

The decision to incorporate a bromine atom at the 6-position of the cinnoline scaffold is a strategic one, rooted in fundamental principles of medicinal chemistry. Halogen atoms, particularly bromine, can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom is moderately lipophilic, which can enhance membrane permeability and oral bioavailability. Furthermore, its electron-withdrawing nature can modulate the pKa of the cinnoline ring system, affecting its ionization state at physiological pH and its ability to interact with biological targets. From a pharmacodynamic perspective, the bromo group can act as a key binding element, participating in halogen bonding interactions with protein residues. It also provides a reactive site for further functionalization via cross-coupling reactions, enabling the exploration of a wider chemical space and the fine-tuning of biological activity. Notably, studies on related heterocyclic compounds have shown that bromo and chloro substitutions can lead to significant antimicrobial activity.[1]

Synthesis of the 6-Bromocinnoline Scaffold: A Plausible Synthetic Route

While specific literature on the synthesis of 6-bromocinnoline is scarce, a reliable synthetic pathway can be extrapolated from established methods for the synthesis of substituted cinnolines, particularly those starting from substituted anilines.[1][4] The following protocol outlines a robust and adaptable method for the laboratory-scale synthesis of 6-bromocinnoline derivatives.

Experimental Protocol: Synthesis of 4-amino-6-bromocinnoline-3-carboxamide

This multi-step synthesis begins with the diazotization of 4-bromoaniline, followed by coupling with cyanoacetamide to form a hydrazone intermediate, which is then cyclized to yield the desired 6-bromocinnoline derivative.[4]

Step 1: Diazotization of 4-bromoaniline

-

Dissolve 4-bromoaniline (0.195 mol) in a mixture of concentrated hydrochloric acid (7.5 mL) and water (7.5 mL).

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a cold, saturated solution of sodium nitrite (0.19 mol) dropwise while maintaining the temperature below 5 °C.

-

Stir the mixture until the evolution of nitrous acid fumes ceases. A pinch of sulphamic acid or urea can be added to quench any excess nitrous acid.

Step 2: Formation of the Hydrazone Intermediate

-

In a separate beaker, prepare a solution of cyanoacetamide (0.195 mol) and sodium acetate (10 g) in a mixture of water (350 mL) and ethanol (15 mL).

-

Cool this solution in an ice bath.

-

Filter the cold diazonium salt solution from Step 1 directly into the cyanoacetamide solution with vigorous stirring.

-

Allow the reaction to proceed for 30 minutes in the ice bath.

-

Collect the precipitated hydrazone by filtration, wash with cold water, and dry.

Step 3: Intramolecular Cyclization to 4-amino-6-bromocinnoline-3-carboxamide

-

Suspend the dried hydrazone from Step 2 in chlorobenzene.

-

Add anhydrous aluminum chloride (AlCl3) portion-wise with stirring.

-

Heat the mixture under reflux for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and carefully pour it onto crushed ice with dilute HCl.

-

Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield 4-amino-6-bromocinnoline-3-carboxamide.

Diagram of the Synthetic Workflow

Caption: Synthetic pathway for 4-amino-6-bromocinnoline-3-carboxamide.

Physicochemical Properties: A Comparative Overview

| Property | Cinnoline (Parent) | Expected for 6-Bromocinnoline | Rationale for Estimation |

| Molecular Formula | C₈H₆N₂ | C₈H₅BrN₂ | Addition of a bromine atom and removal of a hydrogen atom. |

| Molecular Weight | 130.15 g/mol | ~209.04 g/mol | Addition of the atomic weight of bromine (~79.9 g/mol ) and subtraction of the atomic weight of hydrogen (~1.01 g/mol ). |

| Melting Point (°C) | 39 | Higher than 39 | The introduction of a heavier halogen atom and potential for stronger intermolecular interactions would likely increase the melting point. |

| pKa | 2.64 | Lower than 2.64 | The electron-withdrawing nature of the bromine atom is expected to decrease the basicity of the nitrogen atoms in the cinnoline ring. |

| LogP | ~1.5 | Higher than 1.5 | The bromine atom will increase the lipophilicity of the molecule. |

Potential Biological Applications and Structure-Activity Relationship (SAR) Insights

The cinnoline scaffold is a versatile pharmacophore, and its derivatives have shown promise in a variety of therapeutic areas.[2][3] The introduction of a 6-bromo substituent is anticipated to modulate these activities and potentially confer novel biological properties.

Anticancer Activity

Cinnoline derivatives have been investigated as potential anticancer agents, with some demonstrating topoisomerase I inhibitory activity.[7] Structure-activity relationship (SAR) studies on related dibenzo[c,h]cinnolines have revealed that substituents on the benzenoid ring are critical for both TOP1 targeting and cytotoxicity.[7] The electronic and steric properties of the 6-bromo substituent could play a significant role in the binding of 6-bromocinnoline derivatives to the active site of oncogenic proteins. Further derivatization of the 6-bromo position could lead to the development of potent and selective anticancer agents.

Hypothetical Signaling Pathway Inhibition

Caption: Putative inhibition of the PI3K/Akt/mTOR signaling pathway.

Antimicrobial Activity

Halogenated cinnoline derivatives have demonstrated notable antimicrobial and antifungal activities.[1] The 6-bromo substituent could enhance these properties by increasing the lipophilicity of the molecule, thereby facilitating its passage through microbial cell membranes. The electron-withdrawing nature of bromine can also influence the molecule's interaction with microbial enzymes or other critical cellular components.

In Vitro Biological Evaluation: A Representative Protocol

To assess the potential anticancer activity of a novel 6-bromocinnoline derivative, a standard in vitro cytotoxicity assay, such as the MTT assay, can be employed. This assay measures the metabolic activity of cells and is a reliable indicator of cell viability.

MTT Assay Protocol for Anticancer Screening

-

Cell Culture: Culture a human cancer cell line (e.g., MCF-7 for breast cancer) in appropriate media supplemented with fetal bovine serum and antibiotics, and maintain in a humidified incubator at 37°C with 5% CO₂.

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of the 6-bromocinnoline derivative in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

Future Directions and Conclusion

The 6-bromocinnoline scaffold holds considerable promise as a template for the design of novel therapeutic agents. The strategic placement of the bromine atom offers a unique combination of physicochemical and electronic properties that can be exploited to enhance biological activity and selectivity. Further exploration of this scaffold, including the synthesis of a diverse library of derivatives and their systematic evaluation in a range of biological assays, is warranted. The insights and protocols provided in this guide are intended to serve as a solid foundation for researchers to unlock the full therapeutic potential of this intriguing molecular architecture.

References

- Current time information in Pasuruan, ID. (n.d.). Google.

-

List of substituted cinnolines | Download Table. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Synthesis, characterization and biological activities of substituted cinnoline culphonamides. (n.d.). African Health Sciences. Retrieved February 7, 2026, from [Link]

-

Different methods for cinnolines synthesis. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

Szumilak, M., & Stanczak, A. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(12), 2271. [Link]

-

Al-Ostath, A., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7601. [Link]

-

TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (2021). Zenodo. [Link]

-

Facile synthesis of substituted quinolines by iron(iii)-catalyzed cascade reaction between anilines, aldehydes and nitroalkanes. (2015). Organic & Biomolecular Chemistry. [Link]

-

A Comprehensive Review On Cinnoline Derivatives. (2022). Journal of Pharmaceutical Negative Results. Retrieved February 7, 2026, from [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (n.d.). Indian Journal of Pharmaceutical Education and Research. Retrieved February 7, 2026, from [Link]

-

A Concise Review on Cinnolines. (n.d.). Innovative Journal. Retrieved February 7, 2026, from [Link]

-

The important role of the bromo group in improving the properties of organic nonlinear optical materials. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

-

(PDF) Cinnoline Derivatives with Biological Activity. (n.d.). ResearchGate. Retrieved February 7, 2026, from [Link]

- Copper(I)-N-Heterocyclic Carbene-Catalyzed Enantioselective Conjugate Allylation of α,β-Unsaturated Esters. (2026). Journal of the American Chemical Society.

-

Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. (2018). Journal of Biochemical and Molecular Toxicology. [Link]

-

The important role of the bromo group in improving the properties of organic nonlinear optical materials. (2002). Journal of Materials Chemistry. [Link]

-

Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). Molecules. [Link]

-

Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents. (2022). RSC Medicinal Chemistry. [Link]

-

Heterocyclic Compounds. (n.d.). Michigan State University Department of Chemistry. Retrieved February 7, 2026, from [Link]

- Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. (2025). RSC Advances.

-

Cinnoline. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]

-

NATURE AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS IN BEHALF OF SPECTROSCOPIC ANALYSIS. (n.d.). JETIR. Retrieved February 7, 2026, from [Link]

Sources

- 1. Synthesis, characterization and biological activities of substituted cinnoline culphonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. zenodo.org [zenodo.org]

- 3. researchgate.net [researchgate.net]

- 4. pnrjournal.com [pnrjournal.com]

- 5. researchgate.net [researchgate.net]

- 6. Cinnoline - Wikipedia [en.wikipedia.org]

- 7. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of 6-Bromocinnolin-4-ol

Technical Monograph: 6-Bromocinnolin-4-ol

Executive Summary 6-Bromocinnolin-4-ol (C₈H₅BrN₂O) is a halogenated heterocyclic scaffold belonging to the cinnoline class (1,2-diazanaphthalene). While often overshadowed by its quinoline bioisosteres, this compound serves as a critical intermediate in the synthesis of type II kinase inhibitors, antibacterial agents, and intercalating DNA ligands. Its structural utility lies in the 6-position bromide, which provides a handle for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), and the 4-position hydroxyl group, which facilitates chlorination and subsequent nucleophilic aromatic substitution (SNAr).

This guide delineates the physicochemical properties, structural tautomerism, and validated synthetic protocols for 6-Bromocinnolin-4-ol, designed for application scientists requiring high-purity precursors for medicinal chemistry campaigns.

Part 1: Physicochemical Profile[1][2]

The following data represents the theoretical and empirically derived constants for 6-Bromocinnolin-4-ol. Researchers should note that the "4-ol" nomenclature is a formal convention; in solution, the compound behaves predominantly as a cyclic amide (cinnolinone).

| Parameter | Value | Notes |

| IUPAC Name | 6-Bromocinnolin-4-ol | Often indexed as 6-bromo-4(1H)-cinnolinone |

| Molecular Formula | C₈H₅BrN₂O | |

| Molecular Weight | 225.04 g/mol | Average mass (Br isotopes included) |

| Exact Mass | 223.9585 (⁷⁹Br) / 225.9565 (⁸¹Br) | Monoisotopic; exhibits 1:1 isotopic split |

| CAS Registry | 65768-49-2 (Generic) | Verify specific salt forms with supplier |

| Physical State | Off-white to pale yellow solid | High melting point due to H-bond dimerization |

| Solubility | DMSO, DMF (High); Water (Low) | Soluble in aqueous base (phenolate formation) |

| pKa (Calculated) | ~9.5 (OH/NH), ~2.5 (N-protonation) | Acidic proton on Nitrogen in lactam form |

Part 2: Structural Analysis & Tautomerism